4-(5-methyl-1H-imidazol-2-yl)piperidine

IMPDH inhibition nucleotide metabolism immunosuppression

Procure 4-(5-methyl-1H-imidazol-2-yl)piperidine (CAS 1092297-99-8) as a quantitatively characterized IMPDH inhibitor scaffold (Ki = 440 nM), providing a baseline for SAR towards clinically relevant 10–80 nM potency. The 5-methyl substitution differentiates it from des-methyl analogs and the methylene-linked immepip scaffold, enabling distinct steric/electronic profiles for target engagement. This core is validated in kinase modulator patents (p70S6K/Akt pathways) and explicitly disclosed as a preferential cathepsin S inhibitor pharmacophore in WO2015140133A1. Its predicted pKa of 9.86 ± 0.15—~0.47 units higher than the unsubstituted analog—supports pKa prediction algorithm validation and ionization-dependent ADME modeling.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1092297-99-8
Cat. No. B3211641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-1H-imidazol-2-yl)piperidine
CAS1092297-99-8
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2CCNCC2
InChIInChI=1S/C9H15N3/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12)
InChIKeyHICVZTIMPONKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methyl-1H-imidazol-2-yl)piperidine: Procurement-Ready Imidazole-Piperidine Building Block with Documented IMPDH Inhibition


4-(5-Methyl-1H-imidazol-2-yl)piperidine (CAS 1092297-99-8) is a heterocyclic building block comprising a piperidine ring directly linked at the 4-position to a 5-methyl-substituted imidazole moiety. This compound has been evaluated in biochemical assays as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) with a measured Ki of 440 nM [1]. It also appears as a core structural motif in kinase modulator patent families [2] and in cathepsin S inhibitor scaffolds [3]. The presence of the methyl group at the imidazole 5-position distinguishes this compound from unsubstituted analogs and from the more widely studied immepip scaffold, which features a methylene linker between the piperidine and imidazole rings.

4-(5-Methyl-1H-imidazol-2-yl)piperidine: Why Structural Nuance Precludes Direct Substitution with Unsubstituted or Linker-Variant Analogs


Replacement of the imidazole moiety by a piperidine or pyrrolidine differentially affects antagonist potency in a target-dependent and compound-specific manner, as demonstrated across six H3-receptor antagonists [1]. Within imidazole-piperidine scaffolds, substitution pattern fundamentally alters pharmacological profile: the unsubstituted 4-(1H-imidazol-2-yl)piperidine and the methylene-linked 4-[(1H-imidazol-4-yl)methyl]piperidine (immepip) exhibit distinct receptor selectivity and functional activity [2]. The 5-methyl substitution on the imidazole ring of the target compound introduces steric and electronic effects that influence hydrogen bonding, pKa, and target engagement—parameters that cannot be replicated by simply substituting a des-methyl analog or a linker-extended variant.

4-(5-Methyl-1H-imidazol-2-yl)piperidine: Quantitative Differentiation Evidence for Scientific Selection


IMPDH Inhibition: Direct Submicromolar Ki Value for 4-(5-Methyl-1H-imidazol-2-yl)piperidine

4-(5-Methyl-1H-imidazol-2-yl)piperidine was evaluated for inhibitory activity against inosine-5′-monophosphate dehydrogenase (IMPDH). The compound exhibited a Ki value of 440 nM in an assay measuring inhibition towards NAD+ binding [1]. This represents a direct quantitative binding measurement for the unadorned scaffold, establishing a baseline for structure-activity relationship (SAR) studies targeting IMPDH.

IMPDH inhibition nucleotide metabolism immunosuppression

Kinase Modulator Scaffold: Patent-Documented Utility of the Imidazol-2-yl-Piperidine Core

The imidazol-2-yl-piperidine motif, with the imidazole linked directly to the piperidine at the 2-position, is explicitly claimed in kinase modulator patents as a core pharmacophoric element [1]. Patent WO2014072419A1 specifically describes imidazol-piperidinyl derivatives including p70S6K and Akt inhibition as relevant mechanisms [1]. In contrast, the more extensively studied immepip scaffold (4-[(1H-imidazol-4-yl)methyl]piperidine) features a methylene linker and functions primarily as a histamine H3 receptor agonist (Ki = 0.4 nM at H3, EC50 = 15.8 nM at H4) [2].

kinase inhibition cancer therapeutics p70S6K Akt

Cathepsin S Inhibitor Scaffold: Methyl-Substituted Imidazole as a Structural Requirement

The 5-methyl-1H-imidazol-2-yl piperidine substructure appears as a key component in cathepsin S inhibitor patent families [1]. WO2015140133A1 specifically discloses piperidine derivatives where the imidazole ring bears a methyl substituent, as in the target compound, as part of the pharmacophore for preferential cathepsin S inhibition [1]. The methyl group at the imidazole 5-position contributes to the steric and electronic properties required for cathepsin S binding pocket engagement.

cathepsin S inhibition autoimmune disease cysteine protease

Predicted Physicochemical Differentiation: pKa and Solubility Properties

The predicted pKa of 4-(5-methyl-1H-imidazol-2-yl)piperidine is 9.86 ± 0.15 , which is consistent with the basicity of the piperidine nitrogen in this structural class. For comparison, the methylene-linked analog immepip (4-[(1H-imidazol-4-yl)methyl]piperidine) has a reported predicted pKa of approximately 9.8–10.0 , while the unsubstituted 4-(1H-imidazol-2-yl)piperidine has a predicted pKa of 9.39 ± 0.10 . The higher predicted pKa of the 5-methyl-substituted compound relative to the unsubstituted analog suggests differences in protonation state at physiological pH, which may influence membrane permeability and target binding.

physicochemical properties drug-likeness pKa prediction

4-(5-Methyl-1H-imidazol-2-yl)piperidine: Evidence-Backed Application Scenarios for Research Procurement


IMPDH Inhibitor Lead Generation and SAR Expansion

Researchers pursuing novel IMPDH inhibitors for immunosuppressive or antiviral indications can utilize 4-(5-methyl-1H-imidazol-2-yl)piperidine as a validated starting scaffold with a documented Ki of 440 nM against IMPDH . This compound provides a quantitatively characterized baseline for systematic SAR studies, enabling rational modifications to improve potency toward the 10–80 nM range of clinically relevant IMPDH inhibitors . The directly linked imidazole-piperidine architecture offers distinct vectors for substitution compared to mycophenolate-derived scaffolds.

Kinase-Focused Medicinal Chemistry Programs

Medicinal chemistry teams developing kinase inhibitors—particularly those targeting p70S6K or Akt pathways—should consider 4-(5-methyl-1H-imidazol-2-yl)piperidine as a core building block. The imidazol-2-yl-piperidine motif is explicitly disclosed in kinase modulator patents , providing a patent-validated entry point into this chemical space. The compound offers a direct alternative to the more extensively explored immepip scaffold, which is directed toward GPCR targets rather than kinases .

Cathepsin S Inhibitor Synthesis for Autoimmune Disease Research

Investigators synthesizing cathepsin S inhibitors for autoimmune or inflammatory disease research should procure 4-(5-methyl-1H-imidazol-2-yl)piperidine as a key intermediate. Patent WO2015140133A1 discloses piperidine derivatives containing this exact methyl-substituted imidazole motif as preferential cathepsin S inhibitors . Substituting a des-methyl analog would alter the structure from the disclosed pharmacophore and may compromise binding to the cathepsin S active site.

Computational Chemistry and Physicochemical Property Modeling

Computational chemists and ADME modelers can employ 4-(5-methyl-1H-imidazol-2-yl)piperidine as a test compound for validating pKa prediction algorithms and ionization-dependent property models. With a predicted pKa of 9.86 ± 0.15 —~0.47 units higher than the unsubstituted 4-(1H-imidazol-2-yl)piperidine analog (pKa = 9.39 ± 0.10) —this compound provides a structurally simple system for assessing the impact of methyl substitution on basicity and related ADME parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-methyl-1H-imidazol-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.